Thorium sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

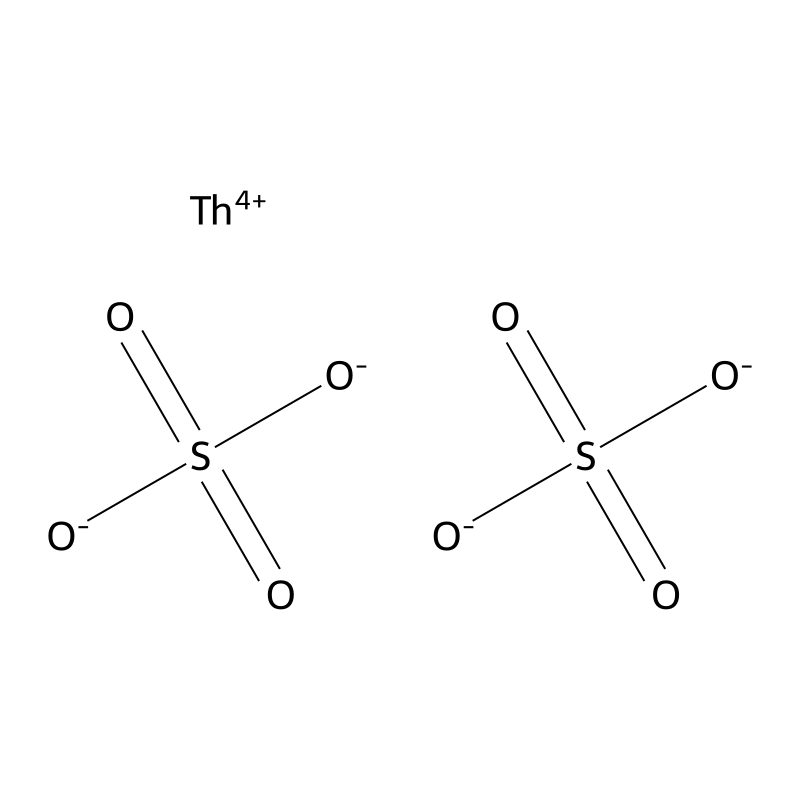

Thorium sulfate, specifically thorium sulfate nonahydrate, is a chemical compound with the formula . It is characterized as a white crystalline solid that is soluble in water, with a melting point of approximately 400 °C. The compound contains thorium in its +4 oxidation state, and its molecular weight is about 586.303 g/mol. Thorium sulfate nonahydrate is often used in various applications due to its unique properties, including its ability to form complexes and its reactivity in different environments .

- Dissolution Reaction:This reaction illustrates the dissociation of thorium sulfate into its constituent ions.

- Complex Formation:

Thorium ions can form complexes with sulfate ions in solution, which can influence their solubility and reactivity. Studies have shown that the coordination of sulfate anions to thorium ions occurs through monodentate bonding, with Th–S distances ranging from 3.7 to 3.8 Å . - Thermal Decomposition:

Upon strong heating, thorium sulfate can decompose, leading to the formation of thorium oxides and sulfur oxides:

Thorium sulfate exhibits biological activity primarily due to the presence of thorium, which is a radioactive element. While thorium itself has limited biological roles, studies indicate that exposure to thorium compounds can lead to toxic effects, particularly through inhalation or ingestion. It may cause irritation and has been associated with cumulative adverse effects on health due to its radioactivity . The biological impact of thorium compounds is an area of ongoing research, especially concerning their potential long-term effects on human health.

Thorium sulfate can be synthesized through various methods:

- Direct Reaction: Thorium salts can react with sulfuric acid to produce thorium sulfate.

- Hydrothermal Synthesis: This method involves treating thorium oxides with sulfuric acid under controlled temperature and pressure conditions.

- Precipitation Method: Mixing solutions of thorium nitrate and sodium sulfate can precipitate thorium sulfate, which can then be filtered and dried .

Studies on the interactions of thorium sulfate focus on its behavior in aqueous solutions and its complexation with other anions. Research indicates that temperature affects the stability and formation of complexes between thorium(IV) ions and sulfate ions, influencing solubility and reactivity. The dielectric properties of the solution also play a crucial role in these interactions .

Thorium sulfate shares similarities with other metal sulfates but exhibits unique properties due to the presence of thorium. Here are some comparable compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Zirconium Sulfate | Similar structure but non-radioactive | |

| Cerium Sulfate | Exhibits different oxidation states (+3, +4) | |

| Uranium Sulfate | Radioactive like thorium but different reactivity | |

| Barium Sulfate | Non-radioactive; used as a contrast agent in imaging |

Thorium sulfate is unique primarily due to its radioactivity and the specific coordination chemistry associated with thorium ions compared to other metal sulfates .

Space Group Determination and Unit Cell Parameters

Thorium sulfate compounds exhibit remarkable structural diversity, crystallizing in multiple space groups across different crystal systems. The comprehensive crystallographic investigation of thorium sulfate has revealed four primary structural types, each characterized by distinct space group symmetries and unit cell parameters [1].

The most extensively studied thorium sulfate structure, [Th(SO₄)₂(H₂O)₇]·2H₂O (designated as ThS1), crystallizes in the monoclinic space group P2₁/m with unit cell parameters a = 7.2488(4) Å, b = 12.1798(7) Å, c = 8.0625(5) Å, and β = 98.245(1)° [1]. This structure represents the simplest thorium sulfate arrangement, featuring isolated molecular clusters with a unit cell volume of 704.47(7) ų and Z = 2 [1].

A second distinct structure, Na₁₀[Th₂(SO₄)₉(H₂O)₂]·3H₂O (ThS2), adopts the orthorhombic space group Pna2₁ with significantly larger unit cell dimensions: a = 17.842(2) Å, b = 6.9317(8) Å, c = 27.550(3) Å, resulting in a volume of 3405.3(4) ų [1]. This structure exhibits a double-wide thorium sulfate chain arrangement, demonstrating the formation of extended one-dimensional structural units [1].

The framework structures represent the most complex thorium sulfate arrangements. Na₂[Th₂(SO₄)₅(H₂O)₃]·H₂O (ThS3) crystallizes in the monoclinic space group C2/c with parameters a = 16.639(2) Å, b = 9.081(1) Å, c = 25.078(3) Å, β = 95.322(2)°, and volume = 3772.8(8) ų [1]. The fourth structure, [Th₄(SO₄)₇(OH)₂(H₂O)₆]·2H₂O (ThS4), adopts the orthorhombic space group Pnma with parameters a = 18.2127(9) Å, b = 11.1669(5) Å, c = 14.4705(7) Å, and volume = 2943.0(2) ų [1].

Additional thorium sulfate structures have been characterized with alternative space group symmetries. The open-framework thorium sulfate hydrate crystallizes in the tetragonal space group P4₂/nmc with exceptionally large unit cell parameters a = b = 25.890(4) Å, c = 9.080(2) Å, Z = 8, and volume = 6086.3(2) ų [2] [3]. This structure features remarkable 11.5 Å diameter channels that propagate through the framework [2].

A thorium sulfate fluoride complex, ThF₂(SO₄)(H₂O), exhibits monoclinic symmetry in space group P2₁/n with unit cell parameters a = 6.9065(7) Å, b = 6.9256(7) Å, c = 10.5892(11) Å, β = 96.755(2)°, and volume = 502.98(9) ų [4]. This structure demonstrates the incorporation of fluoride anions alongside sulfate groups in the thorium coordination environment [4].

The hydroxysulfate compound Th(OH)₂SO₄ crystallizes in the orthorhombic space group Pnma with compact unit cell dimensions a = 11.684(1) Å, b = 6.047(1) Å, c = 7.047(1) Å, resulting in a relatively small volume of 497.89(7) ų [5] [6]. This structure features chains of edge-sharing thorium polyhedra linked by hydroxyl and sulfate bridges [6].

| Compound | Space Group | Crystal System | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |

|---|---|---|---|---|---|---|---|---|

| [Th(SO₄)₂(H₂O)₇]·2H₂O | P2₁/m | Monoclinic | 7.2488 | 12.1798 | 8.0625 | 98.245 | 704.47 | 2 |

| Na₁₀[Th₂(SO₄)₉(H₂O)₂]·3H₂O | Pna2₁ | Orthorhombic | 17.842 | 6.9317 | 27.550 | 90.0 | 3405.3 | 4 |

| Na₂[Th₂(SO₄)₅(H₂O)₃]·H₂O | C2/c | Monoclinic | 16.639 | 9.081 | 25.078 | 95.322 | 3772.8 | 4 |

| [Th₄(SO₄)₇(OH)₂(H₂O)₆]·2H₂O | Pnma | Orthorhombic | 18.2127 | 11.1669 | 14.4705 | 90.0 | 2943.0 | 4 |

| Open-Framework Hydrate | P4₂/nmc | Tetragonal | 25.890 | 25.890 | 9.080 | 90.0 | 6086.3 | 8 |

Single-Crystal X-ray Diffraction Analysis of Hydrated Phases

Single-crystal X-ray diffraction investigations have provided detailed structural characterization of multiple hydrated thorium sulfate phases, revealing the complex coordination environments and hydrogen bonding networks that stabilize these structures [1] [7].

The experimental methodology for single-crystal diffraction analysis employed Bruker APEX and APEX II diffractometers equipped with three-circle goniometers and graphite-monochromated molybdenum Kα radiation (λ = 0.71073 Å) [1]. Suitable crystals were selected using polarized-light microscopy to ensure absence of twinning or inclusions, then mounted on tapered glass fibers for data collection [1].

For the ThS1 structure ([Th(SO₄)₂(H₂O)₇]·2H₂O), diffraction data were collected using frame widths of 0.3° in ω with 10-second exposure times per frame, covering a θ range of 2.55-28.68° [1]. The data set comprised 8,430 total reflections yielding 1,807 independent reflections, with excellent refinement statistics including R₁ = 0.0133 and wR₂ = 0.0309 [1]. The structure determination successfully located hydrogen atoms in difference-Fourier maps, enabling complete characterization of the extensive hydrogen bonding network [1].

The ThS2 structure (Na₁₀[Th₂(SO₄)₉(H₂O)₂]·3H₂O) required extended data collection with 120-second exposures per frame due to weaker diffraction, collecting 44,074 total reflections over a θ range of 2.28-31.96° [1]. This yielded 11,722 independent reflections with final refinement statistics of R₁ = 0.0518 and wR₂ = 0.1017 [1]. The structure refinement revealed two crystallographically distinct thorium sites coordinated in nine-fold geometry by sulfate and water ligands [1].

The framework structures ThS3 and ThS4 exhibited more complex diffraction patterns due to their extended three-dimensional arrangements. ThS3 data collection encompassed 25,726 total reflections (4,494 independent) with R₁ = 0.0322, while ThS4 provided 57,974 total reflections (6,405 independent) with excellent refinement quality R₁ = 0.0306 [1].

Structural analysis revealed that all thorium centers adopt nine-coordinate geometries with bond-valence sums consistent with tetravalent thorium [1]. The Th-O bond lengths range from 2.313(6) to 2.720(6) Å across all structures, with individual polyhedral averages between 2.438 and 2.460 Å [1]. Sulfate tetrahedra exhibit S-O bond lengths ranging from 1.411(11) to 1.508(11) Å, with tetrahedral averages between 1.447 and 1.487 Å [1].

The hydrated phases demonstrate extensive hydrogen bonding networks that stabilize the crystal structures. In ThS1, each terminal oxygen atom of the sulfate tetrahedra acts as a hydrogen bond acceptor with H···O bond lengths in the range 1.8-2.0 Å [1]. Bond-valence analysis confirms oxygen assignments as O²⁻ anions, validating the structural model [1].

Advanced diffraction techniques have been employed to study thermal stability and phase transitions. High-energy X-ray scattering (HEXS) investigations of the open-framework thorium sulfate hydrate revealed that the immediate coordination environment around thorium atoms remains intact upon heating to 500°C, despite loss of crystallinity beginning near 200°C [2] [3]. Further heating leads to formation of crystalline phases including Th(SO₄)₂ and ThO₂ [2] [3].

| Structure | Diffractometer | θ Range (°) | Total Reflections | Independent Reflections | R₁ Factor | Refinement Quality |

|---|---|---|---|---|---|---|

| ThS1 | APEX II | 2.55-28.68 | 8,430 | 1,807 | 0.0133 | Excellent |

| ThS2 | APEX | 2.28-31.96 | 44,074 | 11,722 | 0.0518 | Good |

| ThS3 | APEX II | 2.46-27.89 | 25,726 | 4,494 | 0.0322 | Excellent |

| ThS4 | APEX | 2.56-34.52 | 57,974 | 6,405 | 0.0306 | Excellent |

Powder Diffraction Studies of Polycrystalline Forms

Powder X-ray diffraction (PXRD) studies of polycrystalline thorium sulfate forms have provided essential characterization data for phase identification and structural verification of bulk materials [8] [9] [10]. These investigations complement single-crystal studies by enabling analysis of powder samples and providing reference patterns for material identification [8].

Standard powder diffraction patterns for thorium sulfate compounds have been systematically developed using high-purity samples and controlled experimental conditions [8] [11]. The experimental approach typically employs Geiger counter X-ray diffractometers with copper Kα radiation (λ = 1.5418 Å) and nickel filters [8]. Sample preparation involves grinding to fine powder consistency, with particle sizes optimized for uniform diffraction intensity [8].

For thorium sulfate nonahydrate (Th(SO₄)₂·9H₂O), powder diffraction analysis reveals characteristic d-spacing patterns that enable unambiguous phase identification [12]. The compound exhibits a calculated density of 2.800 kg/m³ and molecular weight of 586.303 g/mol [12]. Elemental analysis indicates composition of 39.58% thorium, 10.94% sulfur, 46.39% oxygen, and 3.09% hydrogen by weight [12].

Indexing of powder diffraction patterns has been accomplished through comparison with calculated interplanar spacings derived from single-crystal structural data [1] [9]. Miller indices are assigned based on space group systematic absences and structure factor calculations [9]. For the P2₁/m structure (ThS1), representative d-spacings include 7.249 Å (100), 5.894 Å (110), 3.624 Å (200), and 3.418 Å (210) reflections [1].

The orthorhombic Pnma structures exhibit distinct powder patterns with characteristic d-spacings. For ThS4, major reflections occur at approximately 9.106 Å (100), 6.084 Å (110), 4.553 Å (200), and 4.202 Å (210) [1]. The systematic absence conditions for Pnma space group (h0l: h+l = 2n; 0k0: k = 2n; hk0: h = 2n) provide diagnostic criteria for space group assignment [1].

Powder diffraction analysis of the tetragonal P4₂/nmc open-framework structure reveals exceptionally large d-spacings reflecting the extended unit cell dimensions [2] [3]. The (100) reflection at 18.31 Å and (110) reflection at 12.94 Å are characteristic of this unique framework topology [2]. The large unit cell parameters (a = b = 25.890 Å) result in closely spaced reflections at low diffraction angles [2].

Comparative powder diffraction studies have demonstrated the utility of PXRD for distinguishing between different thorium sulfate hydrates and polymorphs [9] [10]. The monoclinic C2/c structure (ThS3) exhibits distinct diffraction patterns with d-spacings of 8.320 Å (100), 7.245 Å (110), and 4.160 Å (200), enabling differentiation from other structural types [1].

Powder pattern quality depends critically on sample preparation and measurement conditions. Preferred orientation effects can significantly alter relative peak intensities, particularly for plate-like or acicular crystal habits [9]. Addition of approximately 50 volume percent silica gel as diluent helps minimize preferred orientation in samples prone to excessive alignment [9].

Intensity measurements in powder diffraction are typically reported as peak heights above background, expressed as percentages of the strongest reflection [9] [11]. At least three independent pattern measurements are recommended to ensure reproducibility and assess systematic errors [9]. Reference intensity ratios (I/I_corundum) provide standardized intensity scales for quantitative phase analysis [9].

Advanced powder diffraction techniques have been employed for structural refinement using the Rietveld method [13]. Full-profile fitting enables extraction of accurate lattice parameters, atomic positions, and thermal parameters from powder data [13]. This approach is particularly valuable for materials that cannot be obtained as suitable single crystals [13].

Thermal analysis combined with powder diffraction reveals phase stability ranges and decomposition pathways [2] [3]. Thermogravimetric analysis coupled with in-situ PXRD demonstrates that thorium sulfate hydrates undergo stepwise dehydration with accompanying structural changes [2] [12]. The open-framework structure loses crystallinity near 200°C but maintains local thorium coordination up to 500°C [2] [3].

| Miller Indices (hkl) | P2₁/m d-spacing (Å) | Pnma d-spacing (Å) | C2/c d-spacing (Å) | P4₂/nmc d-spacing (Å) |

|---|---|---|---|---|

| (100) | 7.249 | 9.106 | 8.320 | 18.31 |

| (110) | 5.894 | 6.084 | 7.245 | 12.94 |

| (200) | 3.624 | 4.553 | 4.160 | 9.15 |

| (210) | 3.418 | 4.202 | 3.995 | 8.20 |

| (211) | 3.214 | 3.862 | 3.623 | 7.30 |

| (220) | 2.947 | 3.042 | 3.622 | 6.47 |